molecular formula C22H22BrNO9S B12421812 Kdn probe-1

Kdn probe-1

Cat. No.: B12421812
M. Wt: 556.4 g/mol
InChI Key: QRCDBXFYTPWUNS-IRNIOWEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Kdn probe-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, when mixed with PEG300 and Tween 80, this compound can form a stable solution suitable for in vivo applications .

Properties

Molecular Formula

C22H22BrNO9S

Molecular Weight

556.4 g/mol

IUPAC Name

(2S,4S,5R)-2-[2-(1,3-benzothiazol-2-yl)-4-bromophenoxy]-4,5-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C22H22BrNO9S/c23-10-5-6-15(11(7-10)20-24-12-3-1-2-4-16(12)34-20)32-22(21(30)31)8-13(26)17(28)19(33-22)18(29)14(27)9-25/h1-7,13-14,17-19,25-29H,8-9H2,(H,30,31)/t13-,14+,17+,18+,19?,22+/m0/s1

InChI Key

QRCDBXFYTPWUNS-IRNIOWEZSA-N

Isomeric SMILES

C1[C@@H]([C@H](C(O[C@]1(C(=O)O)OC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4S3)[C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C1C(C(C(OC1(C(=O)O)OC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4S3)C(C(CO)O)O)O)O

Origin of Product

United States

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